6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
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Overview
Description
6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 4-chlorophenyl Group: This step involves the use of a chlorination reaction, where a phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidin-1-ylethylsulfanyl Group: This step can be achieved through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitriles or other substituted derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
- N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
- 3-Ethyl-3-piperidinecarboxylic acid hydrochloride
Uniqueness
6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c19-14-6-4-13(5-7-14)16-15(12-20)17(24)22-18(21-16)25-11-10-23-8-2-1-3-9-23/h4-7H,1-3,8-11H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXVTCQXMQVFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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